molecular formula C10H12O4 B1312222 Ethyl 2-(3-hydroxyphenoxy)acetate CAS No. 68747-24-0

Ethyl 2-(3-hydroxyphenoxy)acetate

Cat. No.: B1312222
CAS No.: 68747-24-0
M. Wt: 196.2 g/mol
InChI Key: QSELHKIYIMPZOM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenol and is characterized by the presence of an ethyl ester group and a hydroxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-hydroxyphenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyphenol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere (argon) and heated to around 125°C for 24 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ethyl 2-(3-oxophenoxy)acetate.

    Reduction: Formation of ethyl 2-(3-hydroxyphenoxy)ethanol.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-hydroxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxyphenoxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-hydroxyphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-hydroxyphenoxy)acetate: Similar structure but with the hydroxy group in the para position.

    Ethyl 2-(2-hydroxyphenoxy)acetate: Similar structure but with the hydroxy group in the ortho position.

    Ethyl 2-(3-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness: this compound is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Biological Activity

Ethyl 2-(3-hydroxyphenoxy)acetate (CAS Number: 68747-24-0) is an organic compound known for its diverse biological activities, particularly in metabolic processes and its interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a phenolic structure with a hydroxyl group attached to a benzene ring, contributing to its biological activity. The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
AppearanceColorless to pale yellow liquid
Density1.19 g/cm³
Boiling Point314.7 °C
Flash Point122.2 °C

This compound acts primarily through its interaction with peroxisome proliferator-activated receptor delta (PPAR-δ), a critical regulator of lipid metabolism and inflammation. The activation of PPAR-δ by this compound has been linked to several beneficial metabolic effects, including:

  • Regulation of Lipid Metabolism : PPAR-δ activation enhances fatty acid oxidation and reduces lipid accumulation in tissues, which is crucial for managing conditions like dyslipidemia and metabolic syndrome.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, thus reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

1. Metabolic Effects

Research indicates that this compound can improve insulin sensitivity and lipid profiles in animal models. A study involving db/db mice demonstrated that administration of this compound resulted in significant reductions in body weight and improvements in glucose tolerance, suggesting its potential as a therapeutic agent for type 2 diabetes.

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro studies show that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .

3. Anti-inflammatory Activity

This compound has been shown to inhibit the activation of NF-κB in human embryonic kidney cells, leading to decreased production of inflammatory mediators . This property may have implications for treating chronic inflammatory conditions.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Lipid Metabolism : In a controlled experiment, mice treated with this compound displayed a marked decrease in liver triglyceride levels compared to untreated controls. This suggests a direct effect on lipid metabolism pathways.
  • Inflammation Model : Another study investigated the compound's effects on inflammation induced by lipopolysaccharides (LPS). Results indicated that treatment with this compound significantly reduced levels of inflammatory cytokines in serum samples from treated animals .

Properties

IUPAC Name

ethyl 2-(3-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSELHKIYIMPZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459775
Record name Acetic acid, (3-hydroxyphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68747-24-0
Record name Acetic acid, (3-hydroxyphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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